molecular formula C8H12FNSi B1625685 2-Fluoro-6-(trimethylsilyl)pyridine CAS No. 847226-07-7

2-Fluoro-6-(trimethylsilyl)pyridine

Cat. No. B1625685
CAS RN: 847226-07-7
M. Wt: 169.27 g/mol
InChI Key: PCCODORREULDDX-UHFFFAOYSA-N
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Description

“2-Fluoro-6-(trimethylsilyl)pyridine” is a chemical compound . It is used in the field of chemistry as a reagent .

Scientific Research Applications

Chemical Synthesis and Characterization

2-Fluoro-6-(trimethylsilyl)pyridine has been widely used in the synthesis and characterization of complex organic compounds. For instance, Kieseritzky and Lindström (2010) demonstrated its role in the synthesis of pyridines substituted with five different elements, highlighting its importance in the creation of novel compounds with diverse chemical properties. This research involved stepwise and regioselective installation of functional groups, underscoring the compound's utility in detailed chemical synthesis processes (Kieseritzky & Lindström, 2010).

Hiyama Cross-Coupling Reactions

Pierrat, Gros, and Fort (2005) explored the use of this compound in Hiyama cross-coupling reactions. Their research showed that the incorporation of substituents like chloro, fluoro, or methoxy on the pyridine ring allowed for efficient cross-coupling with various (het)aryl halides at room temperature. This work highlights the compound's role in facilitating complex chemical reactions, making it a valuable tool in organic synthesis (Pierrat, Gros, & Fort, 2005).

Radioligand Development for PET Imaging

The compound's significance extends into the field of medical imaging as well. Ding et al. (2000) utilized this compound in the synthesis and evaluation of radioligands for positron emission tomography (PET) imaging. Their study underscored the compound's potential in developing tracers for studying the nicotinic acetylcholine receptor system, indicating its utility in advancing neurological research and diagnostics (Ding et al., 2000).

Regioselective Functionalization

Bobio and Schlosser (2005) delved into the regioselective functionalization of pyridines using this compound. Their work emphasized the concept of "regioexhaustive substitution," highlighting how the compound facilitates precise chemical modifications. This research is crucial for the development of fluorinated pyridinecarboxylic acids, demonstrating the compound's role in creating specialized chemical entities (Bobio & Schlosser, 2005).

Safety and Hazards

The safety data sheet for “2-Fluoro-6-(trimethylsilyl)pyridine” indicates that it is a hazardous chemical. It is flammable and harmful if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(6-fluoropyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCODORREULDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479926
Record name 2-fluoro-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847226-07-7
Record name 2-fluoro-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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